7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Overview
Description
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, such as janus kinases, by binding selectively to these proteins . This binding can inhibit the activity of these proteins, leading to changes in cellular signaling pathways .
Biochemical Pathways
The inhibition of Janus kinases by 7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine can affect several biochemical pathways. Janus kinases are involved in the signaling of many cytokines and growth factors, and their inhibition can disrupt these signaling pathways . This can lead to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis .
Result of Action
The inhibition of Janus kinases by this compound can lead to a decrease in cell proliferation and an increase in apoptosis . This could potentially make the compound useful in the treatment of diseases characterized by excessive cell proliferation, such as cancer .
Biochemical Analysis
Biochemical Properties
7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been identified as an inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key players in the signaling pathways of various cytokines and growth factors . The compound binds to the active sites of these kinases, thereby inhibiting their activity and modulating the downstream signaling pathways. Additionally, this compound has shown potential as an inverse agonist for retinoic acid-related orphan receptor gamma t (RORγt), which is involved in the regulation of immune responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activities by inducing cell cycle arrest and apoptosis . It influences cell signaling pathways, particularly the extracellular signal-regulated kinase (ERK) pathway, leading to reduced phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . Furthermore, this compound affects gene expression by modulating the transcription of genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of JAK1 and JAK2, leading to their inhibition and subsequent downregulation of cytokine signaling . The compound also acts as an inverse agonist for RORγt, binding to its ligand-binding domain and altering its conformation, which results in the suppression of Th17 cell differentiation and inflammatory responses . These interactions highlight the compound’s potential as a therapeutic agent for autoimmune and inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions . The compound’s efficacy may decrease over time due to potential metabolic degradation in biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates immune responses without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolism, primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The compound’s metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion . These metabolic processes can influence the compound’s bioavailability and efficacy, highlighting the need for understanding its metabolic profile for drug development .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilicity allows it to cross cell membranes and accumulate in specific tissues, where it exerts its biological effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Additionally, the compound may be directed to specific cellular compartments through targeting signals, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-mediated synthesis and catalytic oxidation suggests that scalable and efficient production methods are feasible .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation using systems like CuBr/1,10-phenanthroline.
Substitution: Reactions involving nucleophilic substitution due to the presence of the chloro group.
Common Reagents and Conditions
Common reagents include enaminonitriles, benzohydrazides, and catalytic systems like CuBr/1,10-phenanthroline . Microwave irradiation is a common condition used to facilitate these reactions .
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.
1,2,4-Triazolo[1,5-a]pyrimidine: Exhibits a range of biological activities, including antibacterial and antifungal.
Uniqueness
7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to its specific chloro substitution, which can enhance its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
7-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDFHYMMHZAWSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676927 | |
Record name | 7-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131410-85-9 | |
Record name | 7-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131410-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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